

Ethametsulfuron: A Comprehensive Toxicological Profile in Mammals

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Compound of Interest

Compound Name: Ethametsulfuron

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Introduction

Ethametsulfuron, a member of the sulfonylurea class of herbicides, is primarily used for the control of broadleaf weeds. Its mode of action in plants is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.^{[1][2]} While this mechanism provides high efficacy against target plant species, understanding its toxicological profile in mammals is paramount for assessing human and environmental health risks. This technical guide provides an in-depth overview of the toxicological data for **Ethametsulfuron**-methyl in mammalian species, focusing on quantitative endpoints, experimental methodologies, and potential mechanistic pathways.

Core Toxicological Data

The toxicological database for **Ethametsulfuron**-methyl indicates a low order of acute toxicity and no evidence of genotoxicity or carcinogenicity. The primary effects observed at high doses in subchronic and chronic studies are related to decreased body weight and body weight gain.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative toxicological endpoints for **Ethametsulfuron**-methyl derived from studies in various mammalian species.

Table 1: Acute Toxicity of **Ethametsulfuron**-methyl

| Study Type | Species | Route | Endpoint | Value (mg/kg bw) | Reference |
|------------------|---------|------------|----------|------------------|---|
| Acute Oral | Rat | Oral | LD50 | > 5000 | [1] [3] |
| Acute Dermal | Rabbit | Dermal | LD50 | > 2000 | [1] [3] |
| Acute Inhalation | Rat | Inhalation | LC50 | > 5.7 mg/L | [3] |

Table 2: Subchronic and Chronic Toxicity of **Ethametsulfuron-methyl**

| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
|----------------|---------|----------------------------|----------------------|---|---------------------|
| 90-Day | Rat | 90 (approx.) | Not Established | Alopecia and colored discharge from eyes in males at 5000 ppm (approx. 365 mg/kg/day) | [4] |
| 90-Day | Mouse | 690 (males), 920 (females) | Not Established | No effects at the highest dose | [4] |
| 90-Day | Dog | 135 (males), 140 (females) | Not Established | No effects at the highest dose | [4] |
| 1-Year | Dog | - | - | Decreases in body weight and body weight gains in males | [1] |
| 2-Year | Rat | 21 | - | Not specified | [4] |

Table 3: Reproductive and Developmental Toxicity of **Ethametsulfuron-methyl**

| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
|---------------------------------|---------------------------------|---|------------------------------------|---|---|
| 2-Generation Reproduction | Rat | Parental: 395 (f), 449 (m) | Parental: 1582 (f), 1817 (m) | Reduced body weight and body weight gain in parental and F1 generations | [1] |
| Offspring: Not specified | Offspring: Not specified | No adverse effects on reproductive potential | [2] | | |
| Developmental | Rat | Maternal: 250 | Maternal: 1000 | Increased relative liver weight | [1] |
| Developmental: Not specified | Developmental: Not specified | Developmental toxicity only at maternally toxic levels | [1] | | |
| Developmental | Rabbit | Maternal: Not specified | Maternal: Not specified | No evidence of developmental toxicity | [1] [2] |

Table 4: Genotoxicity of **Ethametsulfuron-methyl**

| Assay Type | System | Result | Reference |
|---|-----------------------------------|----------|-----------|
| Ames Test | S. typhimurium | Negative | [4] |
| In vivo Bone Marrow Chromosome Aberration | Rat | Negative | [4] |
| In vivo Bone Marrow Micronucleus | Mouse | Negative | [4] |
| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Negative | [4] |
| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Negative | [4] |

Experimental Protocols

The toxicological evaluation of **Ethametsulfuron**-methyl has been conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

- **Test Animals:** Typically, young adult Sprague-Dawley rats are used. Animals are randomized into control and treatment groups, with an equal number of males and females in each group.
- **Dosing:** The test substance, **Ethametsulfuron**-methyl, is administered orally, usually mixed in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group are used. For **Ethametsulfuron**-methyl, dietary concentrations of 0, 100, 1000, and 5000 ppm have been used in rats.[4]
- **Observations:** Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are

performed prior to the study and at termination.

- **Clinical Pathology:** At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
- **Pathology:** All animals are subjected to a full necropsy. The weights of major organs are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)

- **Test Animals:** Wistar or Sprague-Dawley rats are commonly used. The study involves two generations of animals, the parental (P) and the first filial (F1) generation.
- **Dosing:** **Ethametsulfuron**-methyl is administered continuously in the diet to the P generation for a pre-mating period, during mating, gestation, and lactation. Selected F1 offspring are then administered the test substance in their diet through maturation, mating, gestation, and lactation to produce the F2 generation. Dose levels for the **Ethametsulfuron**-methyl two-generation study in rats had a No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity of 395 mg/kg bw/day for females and 449 mg/kg bw/day for males, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1582 mg/kg bw/day for females and 1817 mg/kg bw/day for males, based on reduced body weight.^[1]
- **Reproductive and Developmental Parameters:** Data collected include effects on mating performance, fertility, gestation length, parturition, and lactation. For the offspring, viability, body weight, sex ratio, and developmental landmarks are monitored.
- **Pathology:** All P and F1 adults are subjected to a gross necropsy, with a focus on the reproductive organs. Histopathological examination of reproductive organs is performed.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

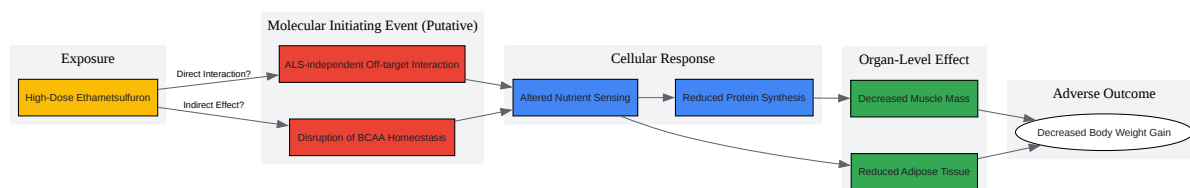
- **Test Animals:** Typically, mice or rats are used.

- **Dosing:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A concurrent vehicle control and a positive control group are included.
- **Sample Collection and Analysis:** Bone marrow or peripheral blood is collected at appropriate time points after dosing. The erythrocytes are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates that the substance has induced chromosomal damage.
- **Results for Ethametsulfuron-methyl:** Ethametsulfuron-methyl was negative in an in vivo bone marrow micronucleus assay in mice.[4]

Visualizations: Pathways and Workflows

Putative Signaling Pathway for Ethametsulfuron Toxicity in Mammals

While the primary target of **Ethametsulfuron**, acetolactate synthase (ALS), is not present in mammals, high doses of sulfonylurea herbicides may lead to off-target effects or secondary effects due to the disruption of other pathways. The most consistently observed effect in mammals at high doses is a decrease in body weight and body weight gain. A putative pathway leading to this outcome is presented below. This pathway is hypothetical and requires further experimental validation.

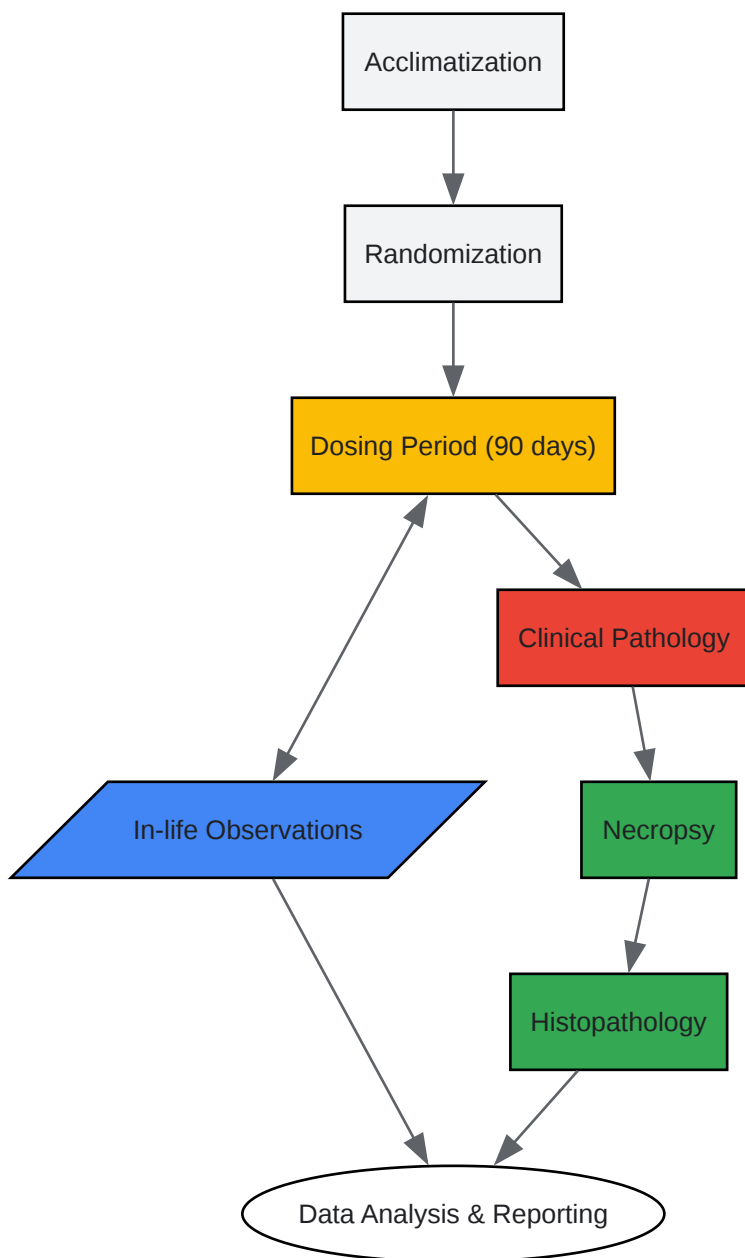


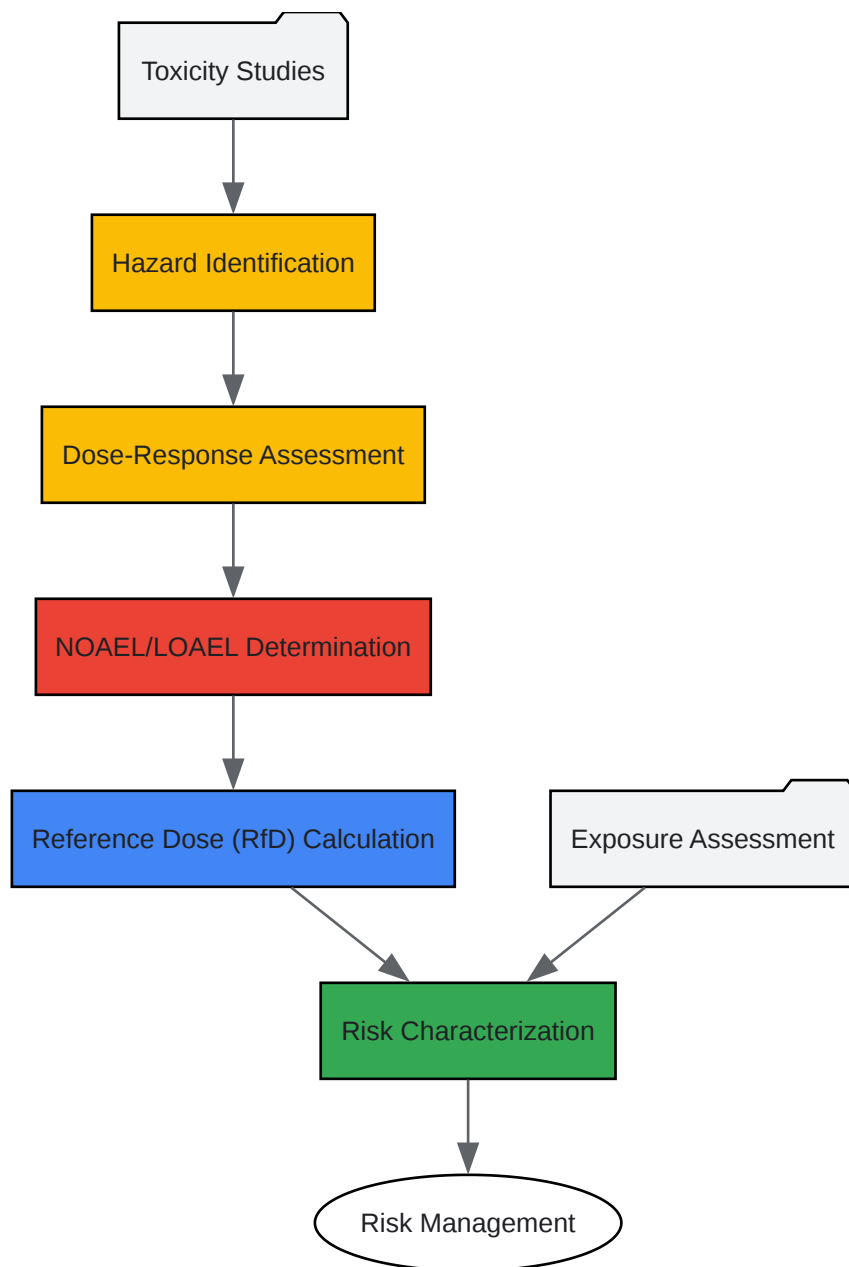
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Caption: Putative adverse outcome pathway for **Ethametsulfuron**-induced body weight effects.

Generalized Experimental Workflow for a 90-Day Oral Toxicity Study

The following diagram illustrates a typical workflow for conducting a 90-day oral toxicity study in rodents, as per OECD guidelines.





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Phone: (601) 213-4426

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